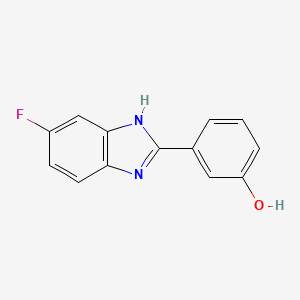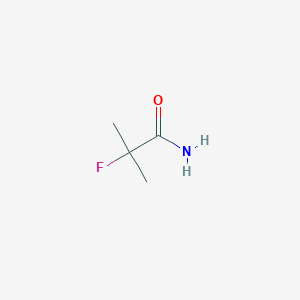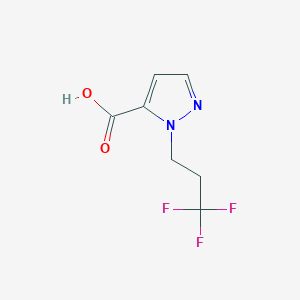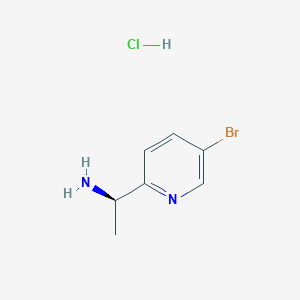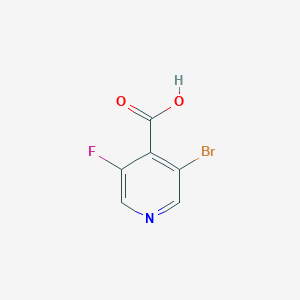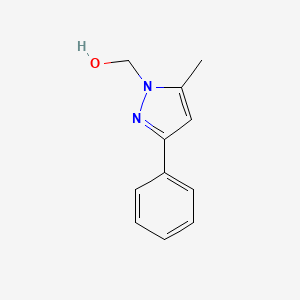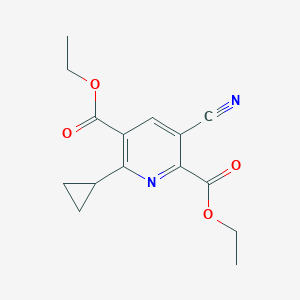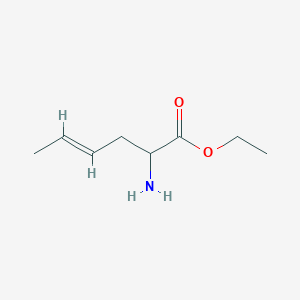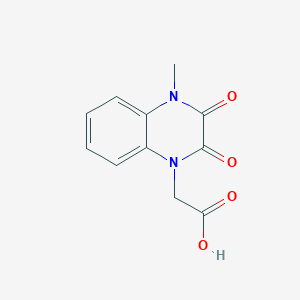
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol
Vue d'ensemble
Description
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, also known as BHDQ, is a synthetic compound used in various fields of research and industry. It has been found to exert a neuroprotective effect and normalize redox homeostasis in a rat model of cerebral ischemia/reperfusion . It has also been shown to have a protective effect against carbon tetrachloride-induced hepatic injury in rats .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
The synthesis of analogs containing the tetrahydroisoquinoline moiety, with modifications on the phenyl ring to introduce various electronic, steric, and lipophilic properties, has been investigated for potential anticancer applications. This research highlighted the synthesis of compounds demonstrating potent cytotoxicity against breast cancer cell lines, suggesting the potential of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol derivatives in anticancer drug development (Redda, Gangapuram, Ardley, 2010).
Aggregation Enhanced Emission
Studies on 1,8-naphthalimide derivatives, including compounds related to 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol, have shown that these molecules form nanoaggregates in aqueous-DMF solution and exhibit aggregation-enhanced emission. This property is significant for developing new materials with potential applications in sensing, imaging, and optoelectronics (Srivastava, Singh, Mishra, 2016).
Stereochemical Studies and Molecular Structure
Research into the stereochemistry of N-benzoyl derivatives of tetrahydroisoquinolines has provided insights into the formation of threo- and erythro-O-benzoyl compounds. Such studies contribute to our understanding of molecular structure and reactions, essential for designing drugs with specific stereochemical requirements (Bernáth, Kóbor, Fülöp, Sohár, Argay, Kălmăn, 1986).
Synthesis of Lamellarin Derivatives
The utility of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles as starting materials for synthesizing biologically relevant compounds, such as lamellarin G trimethyl ether and lamellarin U, has been explored. This synthesis route indicates the versatility of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol derivatives in producing complex molecular structures with potential pharmaceutical applications (Liermann, Opatz, 2008).
Antitrypanosomal Activity
Evaluation of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol derivatives for their antitrypanosomal activity has been conducted, focusing on their selectivity and safety profile. Such compounds have shown promising in vitro selectivity for Trypanosoma brucei, indicating potential as drug candidates against human African trypanosomiasis without significant hepatotoxic or mutagenic effects (Werbovetz, Riccio, Furimsky, Richard, He, Iyer, Mirsalis, 2014).
Mécanisme D'action
BHDQ has been found to exert a neuroprotective effect in cerebral ischemia/reperfusion (CIR) in rats . This effect was probably due to its antioxidant and anti-inflammatory activity, manifested in a decrease in the parameters of oxidative stress, decreased mRNA of proinflammatory cytokines and NF-κB factor genes . In addition, BHDQ reduced the load on antioxidant protection enzymes, contributing to a change in their activities, decreased the level of antioxidant gene transcripts and expression of Nrf2 and Foxo1 factors toward control .
Safety and Hazards
Propriétés
IUPAC Name |
(6-hydroxy-2,2,4-trimethylquinolin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13-12-19(2,3)20(17-10-9-15(21)11-16(13)17)18(22)14-7-5-4-6-8-14/h4-12,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWVAJLWKSEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176693 | |
| Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol | |
CAS RN |
1256627-81-2 | |
| Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256627-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




